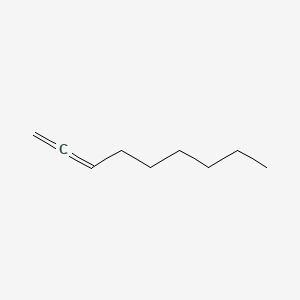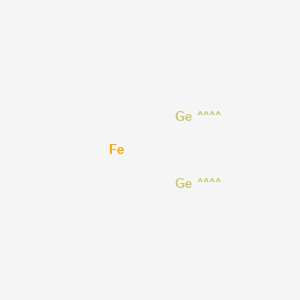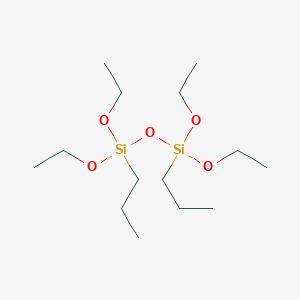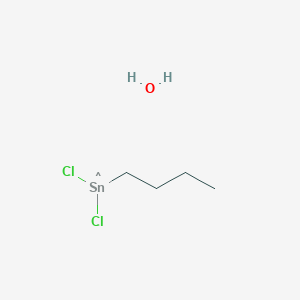
1,2-Nonadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Nonadiene is an organic compound with the molecular formula C₉H₁₆ It is a type of allene, characterized by having two double bonds adjacent to each other
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Nonadiene can be synthesized through the palladium-catalyzed coupling of this compound with boronic acids and imines. This reaction typically involves the use of ethyl iminoacetate or various aliphatic, aromatic, and heteroaromatic imines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic processes that ensure high yield and purity. The use of palladium catalysts is common in the synthesis of allenes, including this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Nonadiene undergoes several types of chemical reactions, including:
Hydroalumination: This reaction involves the addition of aluminum hydrides to the double bonds of this compound, resulting in the formation of various aluminum-containing products.
Cycloaddition: this compound can participate in cycloaddition reactions, forming cyclic compounds through the interaction with other unsaturated molecules.
Common Reagents and Conditions:
Hydroalumination: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is commonly used, with catalysts such as titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄).
Cycloaddition: Cobalt complexes with chiral bisphosphine ligands are often employed to achieve regio- and enantioselective cycloaddition reactions.
Major Products:
Hydroalumination: The primary product is 1-nonene-3-d, a deuterated species.
Cycloaddition: The products include highly functionalized cyclobutenes and cyclohexadienes.
Aplicaciones Científicas De Investigación
1,2-Nonadiene has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, the compound’s reactivity makes it a potential candidate for the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1,2-Nonadiene in chemical reactions involves the interaction of its double bonds with various reagents and catalysts. For example, in hydroalumination, the aluminum hydride adds across the double bonds, forming aluminum-containing intermediates that can be further transformed into desired products . In cycloaddition reactions, the compound’s double bonds participate in forming new carbon-carbon bonds, leading to cyclic structures .
Comparación Con Compuestos Similares
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in the production of synthetic rubber.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of neoprene.
Uniqueness of 1,2-Nonadiene: this compound is unique due to its allene structure, which provides distinct reactivity compared to conjugated dienes like 1,3-butadiene and isoprene. The presence of adjacent double bonds allows for unique reaction pathways, such as regioselective hydroalumination and cycloaddition, which are not as readily achievable with other dienes .
Propiedades
Número CAS |
22433-33-6 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h5H,1,4,6-9H2,2H3 |
Clave InChI |
BBECVROIQDCRKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)




